ALDH3A1 Inhibitory Potency: Target Compound vs. Structural Analog
In an assay measuring inhibition of human ALDH3A1-mediated benzaldehyde oxidation, the target compound 3-chloro-4-(difluoromethoxy)-5-methoxybenzaldehyde exhibited an IC50 of 2,100 nM (2.1 µM) [1]. This contrasts with a related structural analog from the same patent family (US9328112, Compound B37) which demonstrated a slightly more potent IC50 of 1,000 nM (1.0 µM) under the same assay conditions [2]. This 2.1-fold difference in potency confirms that the specific substitution pattern of the target compound modulates ALDH3A1 inhibitory activity, making it a distinct chemical tool.
| Evidence Dimension | ALDH3A1 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.10E+3 nM (2.1 µM) |
| Comparator Or Baseline | Related benzaldehyde analog (BindingDB ID: BDBM50447069 / US9328112, B37) |
| Quantified Difference | ~2.1-fold less potent than the comparator (2,100 nM vs. 1,000 nM) |
| Conditions | Inhibition of human ALDH3A1-mediated benzaldehyde oxidation, preincubated for 1 min followed by substrate addition, measured by spectrophotometric analysis. |
Why This Matters
This data quantifies the compound's specific activity in an enzyme inhibition model, differentiating it from a close structural analog and guiding its selection for studies on aldehyde dehydrogenase function.
- [1] BindingDB. (2014). BDBM50447072 CHEMBL1890994::US9328112, A24. Retrieved April 23, 2026. View Source
- [2] BindingDB. (2014). BDBM50447069 CHEMBL1492620::US9328112, B37. Retrieved April 23, 2026. View Source
